molecular formula C10H15NO3 B14722447 3-Amino-2-cycloheptylidene-3-oxopropanoic acid CAS No. 6966-52-5

3-Amino-2-cycloheptylidene-3-oxopropanoic acid

Cat. No.: B14722447
CAS No.: 6966-52-5
M. Wt: 197.23 g/mol
InChI Key: OSIPFTDAQQOBLG-UHFFFAOYSA-N
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Description

3-Amino-2-cycloheptylidene-3-oxopropanoic acid: is an organic compound with the molecular formula C₁₀H₁₅NO₃ It is a derivative of propanoic acid and features a cycloheptylidene ring, an amino group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid typically involves the following steps:

    Formation of the Cycloheptylidene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptylidene ring.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Formation of the Keto Group: The keto group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cycloheptylidene-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or the keto group to a carboxylic acid.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: Nitro derivatives, carboxylic acids.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-cycloheptylidene-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.

    Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes that the compound can influence.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-cyclohexylidene-3-oxopropanoic acid: Similar structure but with a cyclohexylidene ring instead of a cycloheptylidene ring.

    3-Amino-2-cyclopentylidene-3-oxopropanoic acid: Similar structure but with a cyclopentylidene ring.

Uniqueness

3-Amino-2-cycloheptylidene-3-oxopropanoic acid is unique due to its larger cycloheptylidene ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to its smaller-ring analogs.

Properties

CAS No.

6966-52-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-2-cycloheptylidene-3-oxopropanoic acid

InChI

InChI=1S/C10H15NO3/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h1-6H2,(H2,11,12)(H,13,14)

InChI Key

OSIPFTDAQQOBLG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C(=O)N)C(=O)O)CC1

Origin of Product

United States

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